molecular formula C21H22Cl2FN5O B3026244 Crizotinib-d5 CAS No. 1395950-84-1

Crizotinib-d5

Cat. No.: B3026244
CAS No.: 1395950-84-1
M. Wt: 455.4 g/mol
InChI Key: KTEIFNKAUNYNJU-LJIFSARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crizotinib-d5 is a deuterium-labeled isotopologue of the tyrosine kinase inhibitor Crizotinib (PF-02341066), where five hydrogen atoms in the piperidine ring are replaced with deuterium (³,⁶). This modification enhances its utility as an internal standard in quantitative mass spectrometry (MS)-based assays, minimizing ion suppression and matrix effects while retaining chromatographic behavior similar to the non-deuterated parent compound . Crizotinib itself is an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptors, with IC50 values of 20 nM and 8 nM, respectively . It is clinically used to treat ALK- or ROS1-positive non-small cell lung cancer (NSCLC) and exhibits antitumor activity by suppressing downstream signaling pathways .

This compound is primarily employed in pharmacokinetic studies to ensure accurate quantification of Crizotinib in biological matrices (e.g., plasma) via ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) . Its deuterated structure provides distinct mass-to-charge (m/z) ratios, enabling precise differentiation from endogenous analytes during MS detection .

Mechanism of Action

Target of Action

Crizotinib-d5, also known as 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine, is a potent inhibitor of several tyrosine kinases. Its primary targets include anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d’Origine Nantais (RON) tyrosine kinases . These kinases play crucial roles in cell proliferation, survival, and differentiation, and their dysregulation is often associated with the development of various cancers .

Mode of Action

this compound acts by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to reduced cell proliferation and increased apoptosis . For instance, in the case of ALK, this compound can inhibit the kinase activity of the EML4-ALK fusion protein, which is often present in non-small cell lung cancer (NSCLC) patients .

Biochemical Pathways

The inhibition of ALK, HGFR, ROS1, and RON by this compound affects several biochemical pathways. For example, the drug’s action on ALK can disrupt the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are involved in cell survival and proliferation . Similarly, the inhibition of HGFR can affect the PI3K/AKT pathway and the RAS/RAF/MEK/ERK pathway, both of which play roles in cell growth and survival .

Pharmacokinetics

this compound is orally bioavailable, with a median time to maximal plasma concentration (Tmax) of approximately 4 hours and a mean apparent terminal half-life of 42 hours in patients with cancer after a single 250-mg oral dose . The drug is metabolized primarily by the liver, specifically by the CYP3A4/3A5 enzymes . Its pharmacokinetics can be influenced by factors such as body weight, creatinine clearance, and total bilirubin .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth . By inhibiting the activity of its target kinases, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, patient-specific factors such as performance status, number of metastatic organs, and response to crizotinib can affect the drug’s progression-free survival . Furthermore, this compound can cause hepatotoxicity, which is associated with oxidative stress and apoptosis .

Biochemical Analysis

Biochemical Properties

Crizotinib-d5 interacts with various enzymes and proteins. It has been shown to inhibit the anaplastic lymphoma kinase (ALK), c-Met, and ROS1 . The nature of these interactions involves binding to the ATP-binding site of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways associated with ALK, c-Met, and ROS1 . This inhibition can impact gene expression and cellular metabolism, leading to the death of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the ATP-binding site of ALK, c-Met, and ROS1 . This binding inhibits the activity of these enzymes, leading to a decrease in the signaling pathways that they control. This inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound has a linear two-compartment model and absorption lag time . Over time, the drug’s stability, degradation, and long-term effects on cellular function can be observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as ALK, c-Met, and ROS1

Biological Activity

Crizotinib-d5 is a deuterated analog of crizotinib, a well-known tyrosine kinase inhibitor primarily targeting anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-MET). This compound is particularly valuable in pharmacokinetic studies, allowing researchers to trace the metabolism and distribution of crizotinib in biological systems due to its enhanced stability and detection capabilities in mass spectrometry applications.

This compound retains the biological activity characteristic of crizotinib, functioning as an inhibitor of ALK and c-MET signaling pathways. The primary metabolic reactions of this compound involve oxidation and dealkylation, predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes convert this compound into various metabolites, including the active metabolite PF-06260182.

Table 1: Key Biological Activities of this compound

Target IC50 (nM) Mechanism
NPM-ALK24Inhibition of tyrosine phosphorylation
c-MET11Inhibition of tyrosine phosphorylation
TGFβ Receptor INot specifiedCompetitive inhibition

Clinical Implications

This compound has been utilized in various studies to explore its effects on tumor cell proliferation and metastasis, particularly in non-small cell lung cancer (NSCLC) models. Research indicates that it inhibits tumor cell proliferation by blocking key signaling pathways, including TGFβ signaling, which is crucial for cancer metastasis. Notably, a study demonstrated that crizotinib effectively suppressed TGFβ signaling by blocking Smad phosphorylation independently of ALK/MET/ROS1 pathways, thereby inhibiting NSCLC cell migration and invasion .

Case Study: Efficacy in NSCLC

A notable case involved a female patient with NSCLC harboring a novel ARL1-MET fusion who achieved a five-month progression-free survival after treatment with crizotinib. Initial treatment resulted in significant tumor reduction; however, resistance developed rapidly after five months . This highlights both the potential efficacy of this compound in specific genetic contexts and the challenges associated with resistance mechanisms.

Pharmacokinetics and Drug Interactions

This compound is also significant in studying drug interactions due to its selective inhibition profile on cytochrome P450 enzymes. It has been shown to inhibit CYP3A-mediated metabolism, which may lead to increased plasma concentrations of co-administered drugs. This selectivity suggests that this compound could be used to better understand the pharmacokinetics of other drugs metabolized by these enzymes .

Scientific Research Applications

Scientific Research Applications

1. Pharmacokinetics Studies

Crizotinib-d5 is frequently employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of crizotinib. The use of deuterium labeling allows for enhanced sensitivity in detection methods such as mass spectrometry.

  • Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) techniques have been developed to quantify this compound alongside other tyrosine kinase inhibitors (TKIs). This method facilitates simultaneous measurement, which is crucial for comparative studies on drug interactions and efficacy .

2. Resistance Mechanism Investigations

Research has demonstrated that tumors often develop resistance to crizotinib over time. This compound can be utilized to study these resistance mechanisms in detail.

  • Case Study : A study highlighted that patients with NSCLC exhibiting the EML4-ALK fusion gene initially responded well to crizotinib but later developed resistance. By using this compound, researchers can trace metabolic pathways that lead to this resistance, potentially identifying new therapeutic targets .

3. Drug Interaction Studies

Given that crizotinib is metabolized by cytochrome P450 enzymes, understanding its interactions with other drugs is critical for optimizing treatment regimens.

  • Application : this compound can be used to investigate interactions with common medications such as ketoconazole and rifampin, which are known to affect crizotinib's pharmacokinetics. This research helps clinicians manage potential adverse effects and enhance patient safety .

Table 1: Clinical Trial Summary for Crizotinib

Study NamePatient CountObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Profile 100735074%10.9 months
Profile 101420065%7.0 months

Table 2: Adverse Effects Associated with Crizotinib Treatment

Adverse EffectIncidence (%)
Nausea30
Diarrhea25
Visual Disturbances20
Elevated Transaminases<7
Pneumonitis<2

Q & A

Basic Research Questions

Q. How is Crizotinib-d5 synthesized and characterized for use in pharmacokinetic and metabolic studies?

  • Methodological Answer : Synthesis involves deuteration at specific positions (e.g., methyl groups) via catalytic exchange or chemical synthesis. Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration sites and mass spectrometry (MS) for isotopic purity (≥98% d5 enrichment). High-performance liquid chromatography (HPLC) validates chemical purity, with retention time alignment to non-deuterated crizotinib .

Q. What analytical techniques are recommended to validate the stability of this compound under various experimental conditions?

  • Methodological Answer : Accelerated stability studies using LC-MS/MS under stress conditions (e.g., pH variations, thermal degradation) quantify degradation products. Long-term stability in biological matrices (plasma, tissue homogenates) requires validation of freeze-thaw cycles and storage at -80°C, with calibration curves to assess recovery rates .

Q. What is the role of this compound as an internal standard in mass spectrometry-based assays?

  • Methodological Answer : this compound compensates for matrix effects and ion suppression in quantitative LC-MS/MS. It is spiked into samples at a fixed concentration (e.g., 50 ng/mL) before extraction. Response ratios (analyte/internal standard) are calculated to normalize variability, ensuring reproducibility across batches .

Advanced Research Questions

Q. How should researchers design experiments to assess the metabolic stability of this compound in in vitro hepatic models?

  • Methodological Answer : Use human liver microsomes (HLM) or primary hepatocytes incubated with this compound (1–10 µM) and NADPH cofactors. Sampling at intervals (0, 15, 30, 60 min) followed by LC-MS/MS quantifies parent compound depletion. Calculate half-life (t½) via non-linear regression. Include controls with non-deuterated crizotinib to compare deuteration effects on metabolic rates .

Q. How can contradictory data on this compound’s isotopic interference in multiplexed assays be resolved?

  • Methodological Answer : Contradictions often arise from overlapping isotopic peaks in high-resolution MS. Mitigate this by using ultra-high-resolution instruments (e.g., Orbitrap) with mass accuracy <5 ppm. Alternatively, employ chromatographic separation to resolve deuterated and non-deuterated species. Validate with blank matrices to confirm absence of cross-talk .

Q. What statistical approaches are optimal for analyzing dose-response relationships in studies comparing this compound and its non-deuterated counterpart?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Compare IC50 values via extra sum-of-squares F-test to determine significance (p<0.05). For small sample sizes, apply bootstrapping to estimate confidence intervals. Report effect sizes (Cohen’s d) to quantify differences in potency .

Q. How can researchers ensure reproducibility when using this compound in multi-center studies?

  • Methodological Answer : Standardize protocols for sample preparation (e.g., protein precipitation with acetonitrile), instrument calibration (daily tuning with reference standards), and data normalization. Distribute pre-qualified batches of this compound with certificates of analysis (CoA) to all centers. Use inter-laboratory validation rounds to harmonize results .

Q. What strategies validate the absence of deuterium isotope effects (DIE) in this compound’s binding to ALK kinase?

  • Methodological Answer : Conduct competitive binding assays with recombinant ALK protein. Compare Kd values of deuterated and non-deuterated crizotinib using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). A <10% difference in binding affinity indicates negligible DIE. Cross-validate with in silico molecular dynamics simulations .

Q. Data Contradiction and Synthesis

Q. How should researchers address discrepancies in reported metabolic pathways of this compound across different in vivo models?

  • Methodological Answer : Perform species-specific metabolite profiling using LC-HRMS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in murine vs. humanized models. Use pathway enrichment analysis to highlight model-specific biases. If contradictions persist, conduct in vitro-in vivo extrapolation (IVIVE) to reconcile findings .

Q. What frameworks guide the integration of this compound data into systematic reviews or meta-analyses?

  • Methodological Answer : Apply PRISMA guidelines for literature screening and data extraction. Use tools like RevMan to pool pharmacokinetic parameters (e.g., AUC, Cmax) across studies. Assess heterogeneity via I<sup>2</sup> statistics; if >50%, perform subgroup analysis by study design (e.g., crossover vs. parallel). Address publication bias with funnel plots .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Non-Deuterated Comparators
  • Crizotinib (PF-02341066) : The parent compound shares identical pharmacological targets (ALK, c-Met, ROS1) and mechanisms but lacks deuterium substitution, making it unsuitable as an internal standard .
  • Alectinib: Another ALK inhibitor with a distinct chemical scaffold (benzodiazepine derivative). It exhibits higher selectivity for ALK and improved CNS penetration compared to Crizotinib but cannot serve as an analytical reference due to structural dissimilarity .
  • Unlike Crizotinib-d5, Osimertinib requires stringent sample handling (processing on ice) due to instability in plasma .
2.1.2 Deuterated Standards
  • Erlotinib-d6 : A deuterated internal standard for Erlotinib (EGFR inhibitor). Like this compound, it is used in UPLC–MS/MS assays but targets a different kinase pathway .
  • Gefitinib-d3 : Deuterated analogue of Gefitinib (EGFR inhibitor). Both this compound and Gefitinib-d3 demonstrate similar stability in autosamplers (≤15% deviation in accuracy) but differ in chromatographic retention times due to distinct hydrophobicity .

Analytical Performance

Parameter This compound Erlotinib-d6 Osimertinib
Quantification Range 10.0–1,000 ng/mL 1.00–100 ng/mL 10.0–1,000 ng/mL
LLOQ 10.0 ng/mL 1.00 ng/mL 10.0 ng/mL
Precision (RSD%) ≤10.2% ≤9.8% ≤10.5%
Stability Stable at room temperature Stable at room temperature Unstable; requires ice

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Stability: Deuterium labeling in this compound reduces metabolic degradation rates compared to non-deuterated Crizotinib, enhancing its reliability as an internal standard .

Key Research Findings

  • Chromatographic Behavior : this compound elutes at 1.5 minutes on an Acquity UPLC® BEH C18 column under a gradient of 10 mM ammonium formate (pH 4.5) and acetonitrile, mirroring Crizotinib’s retention time .
  • Cross-Reactivity: No ion interference is observed between this compound and co-analyzed drugs (e.g., Afatinib, Osimertinib) in multi-analyte panels .
  • Long-Term Stability : this compound maintains >90% integrity after 24 hours in plasma at −80°C, outperforming labile compounds like Osimertinib .

Properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LJIFSARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crizotinib-d5
Reactant of Route 2
Reactant of Route 2
Crizotinib-d5
Reactant of Route 3
Crizotinib-d5
Reactant of Route 4
Reactant of Route 4
Crizotinib-d5
Reactant of Route 5
Crizotinib-d5
Reactant of Route 6
Crizotinib-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.